[2-(Difluoromethoxy)-3-methoxyphenyl]methanol
Description
Properties
IUPAC Name |
[2-(difluoromethoxy)-3-methoxyphenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3/c1-13-7-4-2-3-6(5-12)8(7)14-9(10)11/h2-4,9,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLKSCAKAQISET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Ascendancy of 3-Methoxy-2-(difluoromethoxy)phenyl Derivatives in Modern Drug Discovery: A Technical Guide
For Immediate Release
An in-depth technical guide for researchers, scientists, and drug development professionals exploring the synthesis, biological activities, and therapeutic potential of 3-methoxy-2-(difluoromethoxy)phenyl derivatives.
Introduction: A Scaffold of Strategic Importance
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the therapeutic potential of drug candidates.[1][2] Among these, the 3-methoxy-2-(difluoromethoxy)phenyl scaffold has emerged as a privileged motif. This structural framework uniquely combines the electronic and steric properties of a methoxy group with the advantageous physicochemical characteristics of a difluoromethoxy moiety. The difluoromethoxy group (-OCF₂H) is of particular interest as it can serve as a lipophilic hydrogen bond donor, a rare and valuable feature in drug design.[2][3] This allows it to act as a bioisostere for hydroxyl and thiol groups, often with improved metabolic stability.[1] Furthermore, the presence of these groups can significantly influence a molecule's conformation, lipophilicity, and metabolic fate, making this scaffold a fertile ground for the development of novel therapeutics.[4][5] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 3-methoxy-2-(difluoromethoxy)phenyl derivatives.
Synthetic Strategies: Crafting the Core
The synthesis of 3-methoxy-2-(difluoromethoxy)phenyl derivatives requires a multi-step approach, focusing on the sequential and regioselective introduction of the methoxy and difluoromethoxy groups onto the phenyl ring. While a single, direct route is not yet established, a plausible and efficient pathway can be designed based on modern synthetic methodologies.
A proposed synthetic workflow initiates with a commercially available substituted phenol, which undergoes regioselective functionalization to introduce the requisite methoxy and difluoromethoxy groups. The sequence of these introductions is critical to achieving the desired 1,2,3-substitution pattern.
Caption: Proposed Synthetic Workflow for 3-Methoxy-2-(difluoromethoxy)phenyl Derivatives.
Experimental Protocol: Synthesis of 2-Bromo-3-methoxy-1-(difluoromethoxy)benzene
This protocol details a key step in the proposed synthesis, the difluoromethoxylation of a brominated phenol intermediate.
Materials:
-
2-Bromo-3-methoxyphenol
-
Sodium Chlorodifluoroacetate (NaSO₂CF₂H)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Condenser
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-3-methoxyphenol (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) and deionized water (typically in a 9:1 ratio).
-
To the stirred solution, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add sodium chlorodifluoroacetate (NaSO₂CF₂H, 2.5 eq).
-
Equip the flask with a condenser and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-3-methoxy-1-(difluoromethoxy)benzene.
Physicochemical Properties and Their Implications in Drug Design
The combination of methoxy and difluoromethoxy groups imparts a unique set of physicochemical properties that are highly advantageous for drug development.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Implication for Drug Design |
| Lipophilicity (Hansch π) | -0.02 | +0.45 | The -OCF₂H group moderately increases lipophilicity, which can enhance membrane permeability and oral absorption.[2] |
| Electronic Effect (Hammett σp) | -0.27 (electron-donating) | +0.14 (weakly electron-withdrawing) | The opposing electronic natures of the two groups can be used to fine-tune the pKa of nearby functionalities and modulate interactions with biological targets.[2] |
| Hydrogen Bonding | Acceptor | Donor and Acceptor | The ability of the -OCF₂H group to act as a hydrogen bond donor is a key feature, allowing it to mimic hydroxyl or thiol groups while offering greater metabolic stability.[1][2][3] |
| Metabolic Stability | Susceptible to O-demethylation | Resistant to O-demethylation | Replacing a methoxy with a difluoromethoxy group can block a common metabolic pathway, leading to an increased drug half-life.[1] |
Biological Activities and Therapeutic Potential
While specific biological data for 3-methoxy-2-(difluoromethoxy)phenyl derivatives are emerging, the known activities of related compounds suggest significant therapeutic potential, particularly in oncology and inflammation.
Anti-Cancer Activity
Derivatives of 2-methoxyestradiol, a known anti-cancer agent, have been designed with a 2-difluoromethoxy group to improve potency and in vivo stability.[6][7] These compounds have shown promising antiproliferative activity against breast cancer cell lines.[6] The sulfamated derivatives, in particular, were often more potent than their non-fluorinated counterparts.[6]
Anti-Inflammatory Activity
The structural motifs present in this scaffold are found in compounds with known anti-inflammatory properties. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) feature substituted phenyl rings. The ability of the difluoromethoxy group to modulate electronic properties and participate in hydrogen bonding suggests that derivatives could be potent inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes.[8]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 3-methoxy-2-(difluoromethoxy)phenyl derivatives can be significantly influenced by the nature and position of other substituents on the phenyl ring. A systematic exploration of these modifications is crucial for optimizing potency and selectivity.
| Position of Substitution | Type of Substituent | Effect on Activity (Hypothesized) | Rationale |
| Position 4 | Small, lipophilic groups (e.g., -CH₃, -Cl) | Increased potency | May enhance binding to hydrophobic pockets in the target protein. |
| Hydrogen bond donors/acceptors (e.g., -OH, -NH₂) | Modulated activity and selectivity | Can form additional interactions with the target, potentially altering the binding mode. | |
| Position 5 | Bulky groups | Decreased activity | May introduce steric hindrance, preventing optimal binding. |
| Electron-withdrawing groups (e.g., -NO₂, -CN) | Altered electronic profile | Can influence the pKa of the core and its interaction with the biological target. | |
| Position 6 | Halogens (e.g., -F, -Cl) | Enhanced metabolic stability | Can block sites of metabolism. |
Experimental Protocols for Biological Evaluation
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol assesses the ability of test compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for cell adherence.
-
Pre-treat the cells with various concentrations of the test compounds (typically ranging from 1 to 100 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known NSAID).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
Caption: Workflow for the in vitro anti-inflammatory nitric oxide inhibition assay.
Conclusion and Future Perspectives
The 3-methoxy-2-(difluoromethoxy)phenyl scaffold represents a highly promising platform for the design of novel therapeutic agents. The unique interplay of the methoxy and difluoromethoxy groups offers a powerful strategy for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. Future research in this area should focus on the development of more direct and efficient synthetic routes to this core structure. Furthermore, a comprehensive biological evaluation of a diverse library of derivatives is warranted to fully explore their therapeutic potential in areas such as oncology, inflammation, and neurodegenerative diseases. The insights gained from such studies will undoubtedly pave the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
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- Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180.
- Yang, J., Jiang, M., & Fu, H. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(10), 2758-2761.
- Jiang, M., Yang, J., & Fu, H. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds via Visible Light Photoredox Catalysis.
- Tota, M. R., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
- Hu, J., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14694-14704.
- Prakash, G. K. S., et al. (2014). Difluoromethylation of Phenols.
- Borges, F., et al. (2015). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs.
- Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(11), 3217-3222.
- Saini, R. K., et al. (2024).
- Popović-Djordjević, J. B., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8196.
- Hu, J., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(18), 3324.
- Meanwell, N. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7204-7248.
- Potter, B. V. L., et al. (2022). 2-Difluoromethoxy-Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition. ChemMedChem, 17(23), e202200408.
- Potter, B. V. L., et al. (2022). Synthesis of difluoromethoxy derivatives 10–12. Reagents and conditions.
- Riedel, S., et al. (2021). Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. European Journal of Organic Chemistry, 2021(27), 3845-3849.
- de la Torre, B. G., & Albericio, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.
- CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. (2016).
- Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(11), 3217-3222.
- Li, H., et al. (2023). Identification and virtual screening of novel anti-inflammatory peptides from broccoli fermented by Lactobacillus strains. Frontiers in Nutrition, 9, 1089904.
- Shermolovich, Y. G., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
- Shermolovich, Y. G., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- Riedel, S., et al. (2021). Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. European Journal of Organic Chemistry, 2021(27), 3845-3849.
- Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(11), 3217-3222.
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 255-261.
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of (2-(difluoromethoxy)-3-methoxyphenyl)methanol via Chemoselective Ester Reduction
Abstract
This application note provides a comprehensive, validated protocol for the reduction of methyl 2-(difluoromethoxy)-3-methoxybenzoate to its corresponding primary alcohol, (2-(difluoromethoxy)-3-methoxyphenyl)methanol. This transformation is critical for the synthesis of advanced pharmaceutical intermediates, where the difluoromethoxy group serves as a strategic bioisostere to enhance metabolic stability and modulate physicochemical properties.[1][2] We present a robust methodology centered on the use of lithium aluminum hydride (LAH), detailing the rationale for reagent selection, a step-by-step experimental procedure, a highly effective work-up protocol to mitigate common challenges, and a troubleshooting guide. The protocol is designed for researchers in synthetic chemistry and drug development, ensuring high yield, purity, and reproducibility.
Principle and Rationale for Reagent Selection
The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. The substrate, methyl 2-(difluoromethoxy)-3-methoxybenzoate, features an electron-rich aromatic ring, which deactivates the ester carbonyl towards nucleophilic attack. This necessitates a powerful reducing agent.
Comparative Analysis of Reducing Agents
-
Sodium Borohydride (NaBH₄): This reagent is generally too mild to reduce esters, particularly electron-rich aromatic esters.[3][4] Its utility is primarily for the selective reduction of aldehydes and ketones.[5]
-
Diisobutylaluminium Hydride (DIBAL-H): While a potent reducing agent, DIBAL-H is most frequently employed for the partial reduction of esters to aldehydes at low temperatures (e.g., -78 °C).[6][7] Achieving complete reduction to the alcohol requires careful control of stoichiometry and temperature, risking incomplete conversion or aldehyde contamination.[8]
-
Lithium Borohydride (LiBH₄): More reactive than NaBH₄, LiBH₄ can reduce esters to alcohols.[9][10] However, its reactivity is often solvent-dependent and less vigorous than LAH.
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is an exceptionally powerful and non-selective hydride-transfer reagent, making it the industry standard for the quantitative reduction of esters and carboxylic acids to primary alcohols.[11][12] Its high reactivity overcomes the deactivation of the ester by the electron-donating substituents on the aromatic ring, ensuring a complete and rapid conversion.[4][9] For these reasons, LAH was selected as the optimal reagent for this protocol.
Stability of the Difluoromethoxy Group
The difluoromethoxy group is a key pharmacophore known for its high metabolic stability, attributed to the strength of the C-F bonds.[1][13] This group is stable under the strong nucleophilic and basic conditions of an LAH reduction and subsequent alkaline work-up, ensuring its integrity in the final product.
Reaction Mechanism
The reduction of the ester proceeds via a two-step nucleophilic addition of hydride (H⁻) from the AlH₄⁻ anion.
-
First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate coordinated to an aluminum species.
-
Elimination and Aldehyde Formation: This tetrahedral intermediate is unstable and collapses, eliminating the methoxide leaving group to form an intermediate aldehyde.
-
Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride.[9] This second nucleophilic attack forms a new aluminum alkoxide intermediate.
-
Protonation (Work-up): A careful aqueous work-up protonates the alkoxide to yield the final primary alcohol product, (2-(difluoromethoxy)-3-methoxyphenyl)methanol.
Detailed Experimental Protocol
Safety Warning: Lithium aluminum hydride (LAH) is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents to produce flammable hydrogen gas.[12] All manipulations must be performed by trained personnel under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Methyl 2-(difluoromethoxy)-3-methoxybenzoate | >98% Purity | Commercial |
| Lithium Aluminum Hydride (LAH), powder | 95% | Commercial |
| Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O | Anhydrous | Commercial |
| Diethyl Ether (Et₂O) | ACS Grade | Commercial |
| Sodium Hydroxide (NaOH) | ACS Grade | Commercial |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial |
| Deionized Water | N/A | In-house |
| Celite® 545 | N/A | Commercial |
| Silica Gel | 60 Å, 230-400 mesh | Commercial |
| Ethyl Acetate | HPLC Grade | Commercial |
| Hexanes | HPLC Grade | Commercial |
Reaction Setup and Execution
-
Glassware Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum. Allow the apparatus to cool to room temperature under a steady stream of nitrogen.
-
Reagent Preparation:
-
In the reaction flask, suspend lithium aluminum hydride (1.0 eq) in anhydrous THF (50 mL).
-
In a separate flame-dried 100 mL flask, dissolve methyl 2-(difluoromethoxy)-3-methoxybenzoate (1.0 eq) in anhydrous THF (30 mL).
-
-
Reaction Execution:
-
Cool the LAH suspension to 0 °C using an ice-water bath.
-
Using a cannula or dropping funnel, add the solution of the ester to the stirred LAH suspension dropwise over 30 minutes. Caution: The reaction is exothermic. Maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete upon the disappearance of the starting ester spot (visualized under UV light).
Fieser Work-up Protocol (Quenching)
The Fieser work-up is a validated method to quench LAH reactions and produce a granular, easily filterable precipitate of aluminum salts, preventing the formation of problematic gels.[14][15][16]
Let 'X' be the mass in grams of LAH used in the reaction.
-
Dilute the reaction mixture with an equal volume of diethyl ether (approx. 80 mL) and cool it back down to 0 °C in an ice-water bath.
-
Extremely Cautiously , add X mL of deionized water dropwise. Vigorous hydrogen gas evolution will occur. Ensure the addition rate is slow enough to control the effervescence.
-
Next, add X mL of a 15% (w/v) aqueous NaOH solution dropwise. The mixture will begin to turn into a white precipitate.
-
Finally, add 3X mL of deionized water dropwise.
-
Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes. A white, granular solid should form.
-
Add a scoop of anhydrous magnesium sulfate (MgSO₄) and stir for an additional 15 minutes to ensure all water is sequestered.[14]
Product Isolation and Purification
-
Filtration: Set up a Büchner funnel with a pad of Celite® over a filter paper. Wet the Celite pad with diethyl ether. Filter the reaction slurry through the Celite pad.
-
Washing: Wash the filtered solids thoroughly with diethyl ether or ethyl acetate (3 x 50 mL) to recover any adsorbed product.
-
Extraction: Combine the filtrate and all washings in a separatory funnel. Wash the combined organic layers with saturated aqueous sodium chloride (brine, 1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to afford the pure (2-(difluoromethoxy)-3-methoxyphenyl)methanol.
Process Workflow and Data Summary
Table 1: Key Reaction Parameters and Expected Results
| Parameter | Value / Condition | Rationale |
| Stoichiometry | ||
| Ester:LAH | 1 : 1.5 equivalents | An excess of LAH ensures complete conversion of the ester to the primary alcohol.[9] |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | Good solvent for LAH and the substrate; inert under reaction conditions.[15] |
| Initial Temperature | 0 °C | Controls the initial exothermic reaction during ester addition. |
| Reaction Temperature | Room Temperature | Sufficient for the reduction to proceed to completion in a reasonable time. |
| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion as monitored by TLC. |
| Work-up | ||
| Quenching Method | Fieser Protocol (H₂O, NaOH, H₂O) | Prevents gel formation and produces easily filterable inorganic salts.[14][16] |
| Expected Outcome | ||
| Yield | 85 - 95% | Expected range for a well-executed LAH reduction with proper work-up. |
| Purity (post-column) | >98% | Achievable via flash column chromatography. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Deactivated LAH due to moisture.2. Incomplete reaction. | 1. Use freshly opened LAH or titrate to determine activity. Ensure all solvents and glassware are scrupulously dry.2. Extend reaction time or gently warm the reaction (e.g., to 40 °C). Confirm completion by TLC. |
| Formation of a Thick Gel During Work-up | 1. Incorrect quenching procedure.2. Insufficient stirring. | 1. Strictly adhere to the Fieser work-up ratios and ensure slow, dropwise addition at 0 °C.2. Stir vigorously for at least 30 minutes after the final water addition. If a gel persists, consider adding Rochelle's salt solution and stirring overnight.[17] |
| Product is Difficult to Separate from Aluminum Salts | Product is trapped in the precipitate. | After filtering, transfer the solid cake back to a flask, add more ether or ethyl acetate, stir vigorously for 15-20 minutes, and re-filter. Repeat if necessary. |
| Presence of Aldehyde Impurity | Unlikely with LAH, but could indicate a stalled reaction or unusual side reaction. | Ensure sufficient equivalents of LAH were used (1.5 eq). Re-subject the crude mixture to the reaction conditions. |
References
-
University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?[Link]
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Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]
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Chemistry Steps. DIBAL Reducing Agent. [Link]
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Organic Synthesis. DIBAL-H Reduction. [Link]
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University of California, Davis. Sodium Borohydride Reduction of Benzoin. [Link]
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Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
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Professor Dave Explains. (2020). Reduction of Esters With DIBAL-H. [Link]
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Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]
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University of Alberta. Chem 353 : NaBH4 expt. [Link]
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Reddit. Lithium aluminium hydride quenching and workup. [Link]
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Reddit. How does NaBH4 reduce this ester?[Link]
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Wikipedia. Lithium aluminium hydride. [Link]
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Imperial College London, Department of Chemistry. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. [Link]
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ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?[Link]
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Myers, A. G. Research Group, Harvard University. Chem 115 - Reducing Agents. [Link]
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Pharmaguideline. Metal Hydrid Reduction (NaBH4 and LiAlH4). [Link]
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Chemistry LibreTexts. (2021). 7.3: Chemoselective Reactions. [Link]
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Chem-Station. (2014). Reduction with Metal Hydrides. [Link]
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Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
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Dalvit, C., et al. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 25(24), 5975. [Link]
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Jeko, J., & Togni, A. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 25(1), 105. [Link]
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Pashko, M. O., & Yagupolskii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-12. [Link]
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Bolm, C., et al. (2023). Mechanochemical Difluoromethylations of Alcohols. The Journal of Organic Chemistry, 88(13), 8965-8971. [Link]
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Validation & Comparative
A Comprehensive Guide to the 1H NMR Interpretation of [2-(Difluoromethoxy)-3-methoxyphenyl]methanol
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers engaged in the synthesis and characterization of fluorinated organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an indispensable analytical technique. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of [2-(Difluoromethoxy)-3-methoxyphenyl]methanol, a compound of interest due to the unique electronic properties imparted by the difluoromethoxy group.
This document moves beyond a mere recitation of spectral data. It is designed as a practical, experience-driven comparison guide for researchers, scientists, and drug development professionals. We will delve into the causal relationships between molecular structure and spectral appearance, offering a robust framework for interpreting not only the title compound but also structurally related molecules. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by comparative data from analogous compounds.
Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum
To ensure the acquisition of a high-quality, interpretable 1H NMR spectrum, a standardized and carefully executed experimental protocol is essential. The following procedure is a self-validating system designed to minimize artifacts and produce reliable data.
1. Sample Preparation:
-
Analyte: [2-(Difluoromethoxy)-3-methoxyphenyl]methanol (approximately 5-10 mg).
-
Solvent: Deuterated chloroform (CDCl3) is a suitable choice due to its excellent dissolving power for a wide range of organic compounds and its single residual peak at approximately 7.26 ppm. Alternatively, deuterated dimethyl sulfoxide (DMSO-d6) can be used, with a residual peak around 2.50 ppm.
-
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure complete dissolution by gentle vortexing or agitation.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1][2]
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (AQ): 3-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 1-2 seconds to allow for full relaxation of the protons.
-
Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient for most organic molecules.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[1]
Spectral Interpretation and Comparative Analysis
The 1H NMR spectrum of [2-(Difluoromethoxy)-3-methoxyphenyl]methanol is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The interpretation relies on an understanding of chemical shifts, spin-spin coupling, and integration.
Predicted 1H NMR Spectrum of [2-(Difluoromethoxy)-3-methoxyphenyl]methanol:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H (Hydroxymethyl, OH) | 1.5 - 3.0 | Singlet (broad) | - | 1H |
| H (Methoxy, OCH3) | ~3.9 | Singlet | - | 3H |
| H (Hydroxymethyl, CH2) | ~4.7 | Singlet | - | 2H |
| H (Difluoromethoxy, OCHF2) | 6.5 - 7.0 | Triplet | ~73 | 1H |
| H (Aromatic, H-4) | ~7.0 | Doublet of doublets | J(ortho) ≈ 8, J(meta) ≈ 2 | 1H |
| H (Aromatic, H-5) | ~7.2 | Triplet | J(ortho) ≈ 8 | 1H |
| H (Aromatic, H-6) | ~6.9 | Doublet of doublets | J(ortho) ≈ 8, J(meta) ≈ 2 | 1H |
Detailed Signal Analysis:
-
Hydroxymethyl Protons (CH2OH): The two protons of the benzylic methylene group (-CH2OH) are expected to appear as a singlet around 4.7 ppm. In simple benzyl alcohol, this signal is observed at approximately 4.79 ppm.[3] The presence of ortho and meta substituents will slightly modify this chemical shift. The hydroxyl proton (-OH) will likely appear as a broad singlet between 1.5 and 3.0 ppm, and its chemical shift can be highly variable depending on concentration and solvent. In some cases, this peak may not be observed due to exchange with trace amounts of water in the solvent.
-
Methoxy Protons (OCH3): The three protons of the methoxy group are magnetically equivalent and do not couple with other protons. Therefore, they will appear as a sharp singlet at approximately 3.9 ppm. This is consistent with the chemical shift of the methoxy group in 3-methoxybenzyl alcohol.[4][5]
-
Difluoromethoxy Proton (OCHF2): The single proton of the difluoromethoxy group is coupled to two equivalent fluorine atoms, resulting in a triplet. The typical coupling constant (2JHF) for such a group is large, around 72-75 Hz.[6] The chemical shift is expected to be significantly downfield, in the range of 6.5-7.0 ppm, due to the strong electron-withdrawing effect of the two fluorine atoms.
-
Aromatic Protons (H-4, H-5, and H-6): The three aromatic protons will exhibit a complex splitting pattern due to ortho and meta couplings.[7][8][9][10]
-
H-5: This proton is flanked by two other aromatic protons and is expected to appear as a triplet with a typical ortho coupling constant of approximately 8 Hz.
-
H-4 and H-6: These protons will each appear as a doublet of doublets. They will show a large ortho coupling (around 8 Hz) to H-5 and a smaller meta coupling (around 2 Hz) to each other. The electron-donating methoxy group and the electron-withdrawing difluoromethoxy group will influence the precise chemical shifts of these protons.
-
Comparative Data with Analogous Compounds
To further solidify our interpretation, it is instructive to compare the predicted spectrum with the known 1H NMR data of structurally similar compounds.
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Benzyl Alcohol[11][12][13] | -CH2OH | ~4.7 | Singlet | - |
| 3-Methoxybenzyl Alcohol[4][5][14] | -OCH3 | ~3.7 | Singlet | - |
| 4-(Difluoromethoxy)benzonitrile[6] | -OCHF2 | ~6.6 | Triplet | ~72.4 |
| Anisole[15][16] | Aromatic Protons | 6.8-7.3 | Multiplet | - |
The data from these analogous compounds strongly support the predicted chemical shifts and multiplicities for the key functional groups in [2-(Difluoromethoxy)-3-methoxyphenyl]methanol.
Visualization of Molecular Structure and Proton Environments
To visually aid in the understanding of the different proton environments and their relationships, a molecular structure diagram is provided below.
Figure 1. Molecular structure of [2-(Difluoromethoxy)-3-methoxyphenyl]methanol with key proton environments labeled.
Conclusion
The 1H NMR spectrum of [2-(Difluoromethoxy)-3-methoxyphenyl]methanol provides a wealth of structural information that can be deciphered through a systematic analysis of chemical shifts, coupling patterns, and signal integrations. By comparing the expected spectrum with data from analogous compounds, a high degree of confidence in the spectral assignment can be achieved. This guide provides researchers with a comprehensive framework for the interpretation of this and similar fluorinated aromatic compounds, underscoring the power of 1H NMR spectroscopy as a primary tool for structural elucidation in chemical research and development. The provided experimental protocol ensures the acquisition of high-quality data, which is the foundation of any reliable spectral interpretation.
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A Researcher's Guide to the 19F NMR Chemical Shift of the Difluoromethoxy Group (-OCF2H)
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a paramount tool for fine-tuning the properties of drug candidates. Among the arsenal of fluorine-containing motifs, the difluoromethoxy group (-OCF₂H) has garnered significant interest for its unique electronic and conformational properties. This guide provides an in-depth comparison of the ¹⁹F NMR chemical shift of the -OCF₂H group, offering experimental data, practical protocols, and a comparative analysis against other common fluorinated substituents to aid researchers in its effective application.
The Singular Voice of the Difluoromethoxy Group in ¹⁹F NMR
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive technique for characterizing fluorinated molecules, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1] The chemical shift of the -OCF₂H group in ¹⁹F NMR is a distinctive feature, typically appearing in a characteristic region of the spectrum. This signal, a doublet due to coupling with the adjacent proton (²JHF), provides a clear window into the local electronic environment of the group.
The ¹⁹F chemical shift is highly sensitive to the electronic nature of the molecule.[2] Electron-withdrawing groups attached to the aromatic ring or molecular scaffold tend to deshield the fluorine nuclei, causing a downfield shift (less negative ppm values), while electron-donating groups lead to an upfield shift (more negative ppm values).
Comparative Analysis: -OCF₂H vs. Other Fluorinated Groups
The choice of a fluorinated group in drug design is a critical decision that impacts a molecule's lipophilicity, metabolic stability, and binding interactions. The -OCF₂H group presents a unique profile when compared to the more common trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups.
| Functional Group | Typical ¹⁹F Chemical Shift Range (ppm) | Key Physicochemical Properties |
| -OCF₂H | -80 to -100 | Lipophilic hydrogen bond donor, moderate lipophilicity, metabolically stable.[3] |
| -OCF₃ | -56 to -60 | Highly lipophilic, strong electron-withdrawing group, metabolically very stable.[4] |
| -CF₃ | -60 to -65 | Lipophilic, strong electron-withdrawing group, metabolically stable.[4] |
Note: Chemical shift ranges are approximate and can vary based on the molecular structure and solvent.
The ability of the -OCF₂H group to act as a hydrogen bond donor, a consequence of the acidic proton, is a significant advantage in drug design, allowing it to mimic hydroxyl or amide functionalities while offering improved metabolic stability.[3] Its impact on lipophilicity is generally less pronounced than that of the -OCF₃ group, providing a valuable tool for fine-tuning this critical property.[3]
Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Spectra of -OCF₂H Compounds
Obtaining clean and informative ¹⁹F NMR spectra is crucial for the accurate characterization of difluoromethoxy-containing compounds. The following protocol provides a step-by-step guide for researchers.
Workflow for ¹⁹F NMR Data Acquisition
Caption: Workflow for acquiring a ¹⁹F NMR spectrum of an -OCF₂H containing compound.
Causality in Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical as it can influence the chemical shift.[5] It is essential to report the solvent used to ensure reproducibility.
-
Internal Reference Standard: An internal standard is crucial for accurate chemical shift referencing, as the absolute frequency can vary between spectrometers.[6] Trifluorotoluene is a common choice due to its sharp singlet and chemical shift in a relatively uncrowded region of the spectrum.
-
Proton Decoupling: Acquiring the spectrum with proton decoupling simplifies the multiplet of the -OCF₂H group to a singlet, which can be useful for initial identification and quantification. A coupled spectrum should also be acquired to observe the characteristic doublet and measure the ²JHF coupling constant.
Case Studies: The -OCF₂H Group in FDA-Approved Drugs
The utility of the difluoromethoxy group is highlighted by its presence in several successful pharmaceuticals.
Pantoprazole: A proton pump inhibitor used to treat acid-related gastrointestinal disorders. The -OCF₂H group on the benzimidazole core is crucial for its chemical stability and mechanism of action.[3][7]
Roflumilast: A selective PDE4 inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group contributes to its potency and metabolic stability.[8]
Conclusion: A Versatile Tool for the Medicinal Chemist
The difluoromethoxy group offers a unique and valuable set of properties for medicinal chemists. Its characteristic ¹⁹F NMR signal, a doublet in a predictable chemical shift range, provides a powerful tool for structural elucidation and for monitoring its local environment. By understanding the factors that influence its chemical shift and by employing robust experimental protocols, researchers can confidently utilize the -OCF₂H group to design and characterize the next generation of therapeutic agents. The comparative data and practical guidance provided herein aim to empower researchers to fully leverage the potential of this versatile fluorinated motif.
References
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- Dalvit, C., et al. (2011). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 54(19), 6646-6655.
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19F detection. UCSB Chemistry and Biochemistry. Available at: [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
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19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
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1D and 2D Experiments Step-by-Step Tutorial. Bruker. Available at: [Link]
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Fluorine NMR. University of Wisconsin-Madison. Available at: [Link]
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Available at: [Link]
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NMR Data Acquisition and Processing Procedure. University of California, Riverside. Available at: [Link]
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Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available at: [Link]
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Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. JoVE. Available at: [Link]
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Chirality Sensing of N-Heterocycles via 19F NMR. PMC. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Available at: [Link]
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Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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19F chemical shifts. Steffen's Chemistry Pages. Available at: [Link]
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Pantoprazole. PubChem. Available at: [Link]
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Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC. Available at: [Link]
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Development and Application of 19F NMR of Proteins. University of Toronto. Available at: [Link]
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Ultrafast 19F MAS NMR. Available at: [Link]
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Quantitative NMR Spectroscopy. University of York. Available at: [Link]
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PANTOPRAZOLE-SODIUM;5-(DIFLUOROMETHOXY)-2-[[(3,4-DIMETHOXY-2-PYRIDINYL)-METHYL]-SULFINYL]-1-H-BENZIMIDAZOLE-SODIUM. SpectraBase. Available at: [Link]
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The new phosphodiesterase 4 inhibitor roflumilast is efficacious in exercise-induced asthma and leads to suppression of LPS-stimulated TNF-alpha ex vivo. PubMed. Available at: [Link]
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The Difluoromethoxy Group: A Nuanced Tool for Modulating Lipophilicity in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic manipulation of a drug candidate's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the various parameters, lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), stands as a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME). The substitution of a methoxy group (-OCH₃) with its difluorinated counterpart, the difluoromethoxy group (-OCF₂H), has emerged as a subtle yet powerful strategy for fine-tuning this crucial property. This guide provides an in-depth comparison of the lipophilicity of difluoromethoxy versus methoxy derivatives, supported by experimental data and detailed methodologies.
The Methoxy and Difluoromethoxy Groups: A Tale of Two Substituents
The methoxy group is a ubiquitous substituent in drug molecules, valued for its ability to improve metabolic stability and solubility. However, its susceptibility to O-demethylation can be a metabolic liability. The difluoromethoxy group, on the other hand, offers a unique combination of properties that can address this challenge while providing a nuanced approach to lipophilicity modulation.[1][2]
The introduction of two fluorine atoms in place of two hydrogens has profound electronic and conformational consequences. The strong electron-withdrawing nature of the fluorine atoms polarizes the C-H bond in the -OCF₂H group, enabling it to act as a weak hydrogen bond donor.[2][3] This is a distinctive feature not observed in the methoxy group and allows the difluoromethoxy group to serve as a bioisostere for hydroxyl or thiol groups, often with enhanced metabolic stability.[1]
Unraveling the Lipophilicity: A Data-Driven Comparison
The effect of replacing a methoxy group with a difluoromethoxy group on lipophilicity is not a simple linear increase. Experimental studies have shown that the change in LogP (ΔLogP) upon this substitution can range from a slight decrease to a moderate increase.[1][3] This context-dependent effect is a key advantage, offering medicinal chemists a tool for fine-tuning rather than a blunt instrument for increasing lipophilicity.
A study published in the Journal of Medicinal Chemistry systematically investigated this and found that the experimental ΔLogP (LogP of -OCF₂H analog minus LogP of -OCH₃ analog) spanned from -0.1 to +0.4.[1][3] This variability is influenced by the electronic environment of the aromatic ring to which the substituent is attached.
| Compound Pair | Methoxy Derivative LogP | Difluoromethoxy Derivative LogP | ΔLogP (OCF₂H - OCH₃) |
| Anisole / (Difluoromethoxy)benzene | 2.11[4] | 2.40 (Calculated)[5] | +0.29 |
| 4-Methoxyaniline / 4-(Difluoromethoxy)aniline | 1.23 (Calculated) | 1.90 (Calculated)[6] | +0.67 |
Note: Experimental values are cited where available. Calculated values are provided for illustrative purposes and are derived from reputable sources. The actual experimental values can vary based on the specific molecule and the conditions of the measurement.
The data illustrates that while the difluoromethoxy group generally increases lipophilicity compared to the methoxy group, the magnitude of this increase is modest and dependent on the overall molecular structure.
The "Chameleon" Effect: Conformational Influence on Lipophilicity
The nuanced effect of the difluoromethoxy group on lipophilicity can be partly attributed to its conformational flexibility. It has been proposed that the difluoromethoxy group can interconvert between a highly lipophilic and a more polar conformation, allowing it to adapt to the polarity of its molecular environment. This "chameleon-like" behavior provides a dynamic aspect to its lipophilicity, a feature not present with the more rigid methoxy group.
Experimental Determination of LogP: Protocols and Rationale
Accurate determination of LogP is crucial for understanding and predicting the behavior of drug candidates. Two widely accepted experimental methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
The Shake-Flask Method (Gold Standard)
This traditional method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Preparation of Phases: Saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Dissolve a known amount of the test compound in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution in a flask.
-
Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to allow the compound to distribute between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Concentration Measurement: Accurately measure the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Causality: The shake-flask method is considered the gold standard because it is a direct measurement of the partitioning equilibrium. The pre-saturation of the solvents is critical to prevent volume changes during the experiment that would affect the concentration measurements.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Protocol:
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Create Calibration Curve: Plot the logarithm of the capacity factor (log k') against the known LogP values of the standards to generate a calibration curve.
-
Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time.
-
LogP Determination: Calculate the log k' for the test compound and use the calibration curve to determine its LogP value.
Causality: The retention of a compound on a reverse-phase column is governed by its partitioning between the nonpolar stationary phase and the polar mobile phase. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. The calibration curve establishes a quantitative relationship between this retention behavior and the octanol-water partition coefficient.
Visualizing the Structural and Procedural Differences
Caption: Structural and Property Comparison of Methoxy and Difluoromethoxy Groups.
Caption: Experimental Workflows for LogP Determination.
Conclusion: A Strategic Choice for Drug Design
The difluoromethoxy group offers a sophisticated alternative to the traditional methoxy group for modulating lipophilicity. Its ability to confer metabolic stability while providing a tunable, context-dependent effect on LogP makes it a valuable tool in the medicinal chemist's arsenal. Furthermore, its unique capacity to act as a weak hydrogen bond donor opens up new possibilities for molecular interactions and bioisosteric replacement strategies. A thorough understanding of the subtle yet significant differences between difluoromethoxy and methoxy derivatives, backed by robust experimental data, is essential for the rational design of next-generation therapeutics with optimized pharmacokinetic profiles.
References
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Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
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MMeanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Development of Bioactive Compounds. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
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Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed. (2017). Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
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Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. [Link]
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Valko, K. (2016). Application of high-performance liquid chromatography-based measurements of lipophilicity and other physicochemical properties in drug discovery. Journal of Chromatography A, 1467, 18–33. [Link]
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PubChem. (n.d.). 4-Methoxyaniline. Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). 4-(Difluoromethoxy)aniline. Retrieved February 14, 2026, from [Link]
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The Difluoromethoxy Proton: A Guide to its Emergent Role as a Hydrogen Bond Donor in Drug Design
The strategic incorporation of fluorine into drug candidates has become a pillar of modern medicinal chemistry, offering a powerful lever to modulate physicochemical properties and enhance pharmacokinetic profiles. Among the arsenal of fluorinated motifs, the difluoromethoxy group (-OCHF₂H) has garnered significant attention. It presents a unique and compelling profile: a metabolically stable, lipophilicity-enhancing substituent that also possesses the rare ability to act as a hydrogen bond donor.[1][2]
This guide provides an in-depth comparison of the hydrogen bond donor acidity of the difluoromethoxy proton against other common chemical functionalities. We will delve into the experimental data that quantifies this interaction, provide detailed protocols for its measurement, and explore its strategic application in drug development, moving beyond theoretical concepts to field-proven insights.
The Polarity Paradox: Understanding the -OCHF₂H Hydrogen Bond
Canonical hydrogen bond donors typically involve a hydrogen atom bonded to a highly electronegative atom like oxygen (O-H) or nitrogen (N-H).[3] The C-H bond is generally not considered sufficiently polarized to engage in such interactions. However, the introduction of two highly electronegative fluorine atoms onto the methyl group of a methoxy ether dramatically alters the electronic landscape. These fluorine atoms exert a strong electron-withdrawing inductive effect, polarizing the adjacent C-H bond and imparting significant acidic character to the proton.[1][4] This induced acidity is the cornerstone of the -OCHF₂H group's ability to function as a hydrogen bond donor, a feature notably absent in its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts.[1]
This unique characteristic allows the difluoromethoxy group to serve as a valuable bioisostere for traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups.[2] The critical advantage lies in the enhanced metabolic stability conferred by the robust C-F bonds, which are resistant to oxidative metabolism by cytochrome P450 enzymes.[2][5] This allows medicinal chemists to replace metabolically labile hydroxyl or thiol groups, potentially increasing a drug's half-life and bioavailability while preserving essential hydrogen bonding interactions with its biological target.[2]
Comparative Analysis of Hydrogen Bond Donor Acidity
To objectively assess the capacity of the -OCHF₂H proton as a hydrogen bond donor, we can compare it to other functional groups using established scales of hydrogen bond acidity. One of the most widely used is Abraham's solute hydrogen bond acidity parameter, 'A'. This empirical scale quantifies a solute's ability to donate a proton in a hydrogen bond.
The diagram below illustrates the fundamental hydrogen bonding interaction between the polarized C-H bond of a difluoromethoxy group and a generic hydrogen bond acceptor, such as a carbonyl oxygen found in a protein's active site.
Caption: Workflow for UV-Vis spectroscopic titration to measure H-bond acidity.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the hydrogen bond acceptor probe in the chosen anhydrous solvent at a known concentration (e.g., 1 mM). The concentration should be chosen to give a maximum absorbance in the optimal range of the spectrophotometer (0.5 - 1.0 AU).
-
Prepare a concentrated stock solution of the -OCHF₂H test compound in the same solvent (e.g., 100 mM). The high concentration is necessary to achieve saturation during the titration without excessive dilution.
-
-
Initial Measurement:
-
Fill a quartz cuvette with the probe solution.
-
Place the cuvette in the spectrophotometer and record the initial absorbance spectrum. This is the spectrum of the unbound probe.
-
-
Titration Procedure:
-
Add a small, precise volume of the concentrated test compound stock solution to the cuvette using a microsyringe.
-
Mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the new absorbance spectrum. A shift in the wavelength of maximum absorbance (λ_max) or a change in absorbance intensity should be observed.
-
-
Iterative Measurements:
-
Repeat step 3, adding successive aliquots of the test compound stock solution. Continue until the spectral changes become negligible, indicating that the probe is nearing saturation with the donor. Record the spectrum after each addition.
-
-
Data Analysis:
-
The collected spectral data can be analyzed using a non-linear regression model (e.g., the Benesi-Hildebrand method or modern fitting software) to solve for the equilibrium constant (Keq) of the 1:1 complex formation.
-
The logarithm of the Keq value provides a quantitative measure of the hydrogen bond acidity of the test compound under the experimental conditions. [6] Causality and Self-Validation:
-
-
Why an anhydrous, non-polar solvent? Protic or polar solvents would compete with the probe for hydrogen bonding to the analyte, interfering with the measurement. The use of an inert solvent ensures that the observed spectral changes are due solely to the interaction between the analyte and the probe.
-
Why a concentrated donor solution? This minimizes dilution of the probe during the titration, simplifying the calculations and ensuring that the observed changes are primarily due to the increasing concentration of the donor-acceptor complex.
-
Trustworthiness: The protocol's validity is confirmed by the systematic and predictable shift in the spectrum upon addition of the donor. A clear isosbestic point (a wavelength at which the absorbance does not change) is often observed, providing strong evidence for a two-state system (free probe and bound probe) and validating the 1:1 binding model.
Strategic Applications in Approved Therapeutics
The theoretical advantages of the difluoromethoxy group are borne out in its successful incorporation into FDA-approved drugs.
-
Pantoprazole (Protonix®): A proton pump inhibitor used to treat acid-related gastrointestinal disorders. The -OCHF₂H group on the benzimidazole ring is critical for the drug's chemical stability in the highly acidic environment of the stomach's parietal cells, allowing for its targeted activation. [2]* Roflumilast (Daliresp®): A selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of COPD. The difluoromethoxy substituent contributes to the compound's high potency and metabolic stability, leading to an improved pharmacokinetic profile. [2]
Conclusion
The difluoromethoxy proton represents a nuanced and highly strategic tool in the medicinal chemist's repertoire. It is not merely a fluorinated methoxy group but a distinct functional entity with a moderate, yet significant, capacity for hydrogen bond donation. [1][7]This "lipophilic hydrogen bond donor" characteristic allows it to act as a metabolically robust bioisostere for hydroxyl and thiol groups, offering a sophisticated method for optimizing lead compounds. [2][8]By understanding its comparative acidity and employing robust experimental methods for its quantification, researchers can effectively leverage the unique properties of the -OCHF₂H group to engineer next-generation therapeutics with enhanced target affinity, improved metabolic stability, and superior overall performance.
References
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BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
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BenchChem. The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
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ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
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Boc Sciences. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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ACS Publications. Hydrogen-Bond Acidity of OH Groups in Various Molecular Environments (Phenols, Alcohols, Steroid Derivatives, and Amino Acids Structures): Experimental Measurements and Density Functional Theory Calculations. The Journal of Physical Chemistry A.
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National Center for Biotechnology Information. Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts. ACS Medicinal Chemistry Letters.
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ResearchGate. The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
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RSC Publishing. The effect of intramolecular interactions on hydrogen bond acidity. Organic & Biomolecular Chemistry.
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PubMed. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept.
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Sessler, C. D., et al. CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society.
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ChemistryViews. Hydrogen Bonds Involving CF2H.
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Beilstein Journals. Quantifying the ability of the CF2H group as a hydrogen bond donor.
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Safety Operating Guide
Navigating the Safe Handling of [2-(Difluoromethoxy)-3-methoxyphenyl]methanol: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the proper handling of novel chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling [2-(Difluoromethoxy)-3-methoxyphenyl]methanol, a compound of interest in various research and development pipelines. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes data from structurally similar aromatic alcohols and fluorinated compounds to establish a robust safety protocol. The core principle of this guidance is to empower laboratory personnel with the knowledge to make informed decisions that mitigate risks effectively.
Hazard Assessment: Understanding the Risks
Based on the hazard profiles of analogous compounds such as [2-(difluoromethoxy)-4-methoxyphenyl]methanol and 3-(difluoromethoxy)benzyl alcohol, [2-(Difluoromethoxy)-3-methoxyphenyl]methanol is anticipated to present the following primary hazards:
-
Skin Irritation : Direct contact is likely to cause skin irritation.[1][2]
-
Serious Eye Irritation : The compound is expected to be a serious eye irritant, potentially causing significant damage upon contact.[1][2]
-
Respiratory Irritation : Inhalation of vapors, mists, or aerosols may lead to respiratory tract irritation.[1][2]
It is crucial to handle this compound with the assumption that it carries these risks until specific toxicological data becomes available.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to provide comprehensive protection. The following sections detail the selection and use of appropriate PPE for handling [2-(Difluoromethoxy)-3-methoxyphenyl]methanol.
Hand Protection: Your First Line of Defense
Causality : The primary route of exposure in a laboratory setting is often through skin contact. Chemical-resistant gloves are therefore a non-negotiable component of your PPE. The choice of glove material is critical, as different materials offer varying levels of protection against specific chemicals.
Selection : For handling [2-(Difluoromethoxy)-3-methoxyphenyl]methanol, the following glove materials are recommended:
| Glove Material | Breakthrough Time (General for Aromatic Alcohols) | Recommendation |
| Nitrile Rubber | Good for incidental splash protection. Breakthrough can occur with prolonged contact.[3][4] | Suitable for general laboratory work where splashes are possible but not sustained. It is advisable to double-glove for added protection. |
| Butyl Rubber | Excellent resistance to a wide range of chemicals, including many alcohols and halogenated compounds.[5][6] | Recommended for procedures with a higher risk of prolonged or significant exposure. |
| Neoprene | Provides good resistance to acids, bases, and alcohols.[7][8] | A viable alternative to nitrile and butyl rubber, offering a good balance of protection and dexterity. |
Field-Proven Insights : Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use. If any damage is observed, or if you suspect contact with the chemical, remove the gloves immediately and wash your hands thoroughly. It is best practice to change gloves after each handling session or every two hours, whichever is sooner.
Eye and Face Protection: Shielding Your Vision
Causality : Due to its classification as a serious eye irritant, protecting your eyes from splashes, sprays, or aerosols is critical. Standard safety glasses do not provide a sufficient seal around the eyes to prevent exposure from all angles.
Selection :
-
Chemical Splash Goggles : These are the minimum requirement for eye protection when handling [2-(Difluoromethoxy)-3-methoxyphenyl]methanol. They should fit snugly against the face to provide a protective seal.
-
Face Shield : In addition to chemical splash goggles, a face shield is strongly recommended, especially when handling larger quantities of the compound or when there is a significant risk of splashing. The face shield provides an extra layer of protection for the entire face.
Body Protection: Preventing Skin Contact
Causality : A laboratory coat serves as a removable barrier to protect your skin and personal clothing from contamination in the event of a spill or splash.
Selection : A standard, long-sleeved laboratory coat made of a flame-resistant and chemically-resistant material is required. Ensure that the lab coat is fully buttoned to provide maximum coverage.
Respiratory Protection: Safeguarding Your Lungs
Causality : While the vapor pressure of this compound may be low at room temperature, the potential for respiratory irritation necessitates caution, particularly when heating the substance, creating aerosols, or handling it outside of a well-ventilated area.
Selection :
-
Engineering Controls : The primary method for controlling respiratory exposure should always be the use of engineering controls, such as a certified chemical fume hood.
-
Respirators : If engineering controls are not available or are insufficient to control exposure, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[9][10] For situations with potential for particulate exposure (e.g., handling a solid form), a combination OV/P95 or OV/P100 cartridge should be used. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, training, and fit testing.[10]
Disposal Plan: Responsible Waste Management
Causality : As a halogenated organic compound, [2-(Difluoromethoxy)-3-methoxyphenyl]methanol requires specific disposal procedures to prevent environmental contamination and ensure compliance with regulations.
Procedure :
-
Segregation : All waste containing this compound, including excess material, contaminated consumables (e.g., gloves, pipette tips), and rinse solutions, must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[11]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the name of the compound, and the approximate concentration.
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.[11]
-
Disposal : Arrange for the disposal of the halogenated waste through your institution's environmental health and safety (EHS) office. Halogenated organic wastes are typically incinerated at a licensed facility.[12][13]
Regulatory Grounding : The disposal of halogenated organic compounds is regulated by the Environmental Protection Agency (EPA) under 40 CFR Part 268.[14][15] Adherence to these regulations is mandatory.
Emergency Procedures
In the event of an exposure, immediate action is critical:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[16]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16]
Conclusion
The safe handling of [2-(Difluoromethoxy)-3-methoxyphenyl]methanol is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate personal protective equipment and disposal protocols. By adhering to the guidelines outlined in this document, researchers can create a safe laboratory environment that fosters innovation while prioritizing personal well-being. Always consult your institution's EHS office for specific guidance and training.
References
-
S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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University of California, Berkeley, Office of Environment, Health & Safety. Glove Selection Guide. Retrieved from [Link]
-
Methanex. (2024, March 8). Safety Data Sheet: Methanol. Retrieved from [Link]
-
SHOWA. Chemical Permeation Guide to Single Use Nitrile Gloves. Retrieved from [Link]
-
Occupational Safety and Health Administration. OSHA Glove Selection Chart. Retrieved from [Link]
-
All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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Environment, Health and Safety, University of California, San Diego. Hand Protection Chemical Resistance Guide. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (1998). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
-
DCMR. (2021, February 14). Safety Data Sheet Methanol. Retrieved from [Link]
-
Methanol Institute. Precautions for Loading, Unloading, Transport and Storage of Methanol. Retrieved from [Link]
-
PubChem. [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol. National Center for Biotechnology Information. Retrieved from [Link]
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Skagit County Public Health. Chemical Compatibility Guide for Gloves. Retrieved from [Link]
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Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Delft University of Technology. Glove Selection and Usage. Retrieved from [Link]
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Kimberly-Clark. Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*. Retrieved from [Link]
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Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
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California Department of Industrial Relations. Respiratory Protection in the Workplace – A Guide for Employers. Retrieved from [Link]
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All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
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Droppe. (2024, December 20). Choosing the Right Glove Material: Guide to Chemical Protection. Retrieved from [Link]
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Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. Respirator Section of Label Review Manual Chapter 10. Retrieved from [Link]
-
Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... California Code of Regulations. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
